CCW16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

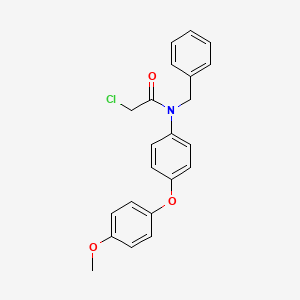

C22H20ClNO3 |

|---|---|

Molecular Weight |

381.8 g/mol |

IUPAC Name |

N-benzyl-2-chloro-N-[4-(4-methoxyphenoxy)phenyl]acetamide |

InChI |

InChI=1S/C22H20ClNO3/c1-26-19-11-13-21(14-12-19)27-20-9-7-18(8-10-20)24(22(25)15-23)16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3 |

InChI Key |

DPADEQNOMBTITM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC3=CC=CC=C3)C(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CCW16

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCW16 is a covalent ligand designed as a chemical probe to target the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4). It serves as a crucial component in the development of novel therapeutic strategies, particularly in the field of targeted protein degradation (TPD). By covalently modifying specific cysteine residues on RNF4, this compound enables the recruitment of this E3 ligase to proteins of interest, leading to their ubiquitination and subsequent degradation by the proteasome. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanism of Action

This compound functions as a covalent recruiter of the E3 ubiquitin ligase RNF4. Its primary mechanism involves the formation of a covalent bond with cysteine residues within the RING domain of RNF4, specifically C132 and C135. This interaction does not inhibit the catalytic activity of RNF4. Instead, it allows for the repurposing of RNF4's ubiquitin ligase function.

When incorporated into a heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), this compound acts as the E3 ligase-binding moiety. The other end of the PROTAC is a ligand for a target protein of interest. The formation of a ternary complex between the target protein, the PROTAC, and RNF4 brings the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

A notable derivative of this compound is the PROTAC degrader CCW 28-3 . In this molecule, this compound is linked to JQ1, a well-characterized inhibitor of the BET bromodomain protein BRD4. CCW 28-3 has been shown to induce the degradation of BRD4 in a proteasome- and RNF4-dependent manner in cancer cell lines.

Recent studies have also revealed that this compound can exhibit off-target effects. Due to the reactive nature of its chloroacetamide warhead, this compound has been identified as a non-selective covalent ligand that can react with numerous cellular proteins, including peroxiredoxins. This broader reactivity can lead to an RNF4-independent induction of ferroptosis, a form of programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its derivative, CCW 28-3.

| Compound | Target | Assay Type | IC50 (µM) | Cell Line/System | Reference |

| This compound | RNF4 | Competitive Activity-Based Protein Profiling (ABPP) | 1.8 | Pure RNF4 protein | [1] |

| CCW 28-3 | RNF4 | Competitive Activity-Based Protein Profiling (ABPP) | 0.54 | Pure RNF4 protein | [1] |

Table 1: In Vitro Efficacy of this compound and CCW 28-3 against RNF4.

| Compound | Target Protein | Cell Line | Treatment Conditions | Outcome | Reference |

| CCW 28-3 | BRD4 | 231MFP Breast Cancer | 1 µM for 3 hours | Significant BRD4 degradation | [2] |

| CCW 28-3 | BRD4 | HeLa | 10 µM for 5 hours | RNF4-dependent BRD4 degradation | [2] |

Table 2: Cellular Activity of the PROTAC Degrader CCW 28-3.

Experimental Protocols

Synthesis of this compound (General Procedure)

The synthesis of this compound involves the reaction of N-(4-(4-methoxyphenoxy)phenyl)benzenemethanamine with chloroacetyl chloride. A general procedure for the synthesis of N-substituted-2-chloroacetamides is as follows:

-

Dissolve the secondary amine precursor (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.2 equivalents) dropwise to the cooled solution.

-

Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the reaction mixture to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion, the reaction mixture is typically washed with an aqueous solution to remove salts and excess reagents.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted-2-chloroacetamide.

Gel-Based Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the IC50 of covalent ligands against RNF4.

-

Protein Incubation: Pre-incubate purified recombinant RNF4 protein with varying concentrations of the covalent ligand (e.g., this compound or CCW 28-3) or DMSO vehicle for 30 minutes at room temperature.

-

Probe Labeling: Add a cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-rhodamine), to the protein-ligand mixture and incubate for 1 hour at room temperature.

-

SDS-PAGE: Quench the labeling reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.

-

Visualization and Quantification: Visualize the fluorescently labeled RNF4 directly in the gel using a fluorescence scanner. Quantify the band intensities using densitometry software. The reduction in fluorescence intensity in the presence of the ligand corresponds to its binding to RNF4.

-

IC50 Calculation: Plot the percentage of probe labeling against the ligand concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for BRD4 Degradation

This protocol assesses the degradation of BRD4 in cells treated with CCW 28-3.

-

Cell Culture and Treatment:

-

Culture 231MFP or HeLa cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) to 70-80% confluency.

-

Treat the cells with various concentrations of CCW 28-3 or DMSO vehicle for the desired time (e.g., 3-5 hours).

-

For control experiments, pre-treat cells with the proteasome inhibitor bortezomib (10 µM), the E1 ubiquitin-activating enzyme inhibitor TAK-243 (10 µM), or JQ1 (10 µM) for 30 minutes before adding CCW 28-3.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4 °C.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and denature by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 (standard dilutions of 1:1000) overnight at 4 °C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (standard dilutions of 1:2000 to 1:5000) for 1 hour at room temperature.

-

Probe for a loading control (e.g., GAPDH or actin) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Covalent Docking of this compound to RNF4

This protocol describes the computational modeling of the this compound-RNF4 interaction.

-

Protein Preparation:

-

Use the crystal structure of human RNF4 (PDB code: 4PPE).

-

Prepare the protein structure using Schrödinger's Maestro (e.g., version 2018-1). This includes adding missing loops and side chains, assigning protonation states assuming a pH of 7.0, and removing water molecules.

-

Perform a restrained minimization of the protein structure.

-

For docking purposes, the zinc ion coordinated by C132, C135, C159, and C162 is typically removed.

-

-

Ligand Preparation: Prepare the 3D structure of this compound using a tool like LigPrep.

-

Covalent Docking:

-

Use a covalent docking program (e.g., Schrödinger's covalent docking suite).

-

Define the reactive cysteine residues (C132 or C135) as the center of the binding grid.

-

Perform the docking simulation to predict the binding pose of this compound covalently attached to the specified cysteine residue.

-

TMT-Based Quantitative Proteomics

This protocol is for the unbiased identification of proteins degraded upon CCW 28-3 treatment.

-

Cell Treatment and Lysis: Treat 231MFP cells with CCW 28-3 (e.g., 1 µM) or DMSO for 3 hours. Lyse the cells and quantify the protein concentration.

-

Protein Digestion and TMT Labeling:

-

Reduce and alkylate the cysteine residues in the protein lysates.

-

Digest the proteins into peptides using trypsin.

-

Label the peptides from each condition with different tandem mass tag (TMT) isobaric labels according to the manufacturer's protocol.

-

-

LC-MS/MS Analysis:

-

Combine the TMT-labeled peptide samples.

-

Fractionate the combined sample using high-pH reversed-phase liquid chromatography.

-

Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Search the MS/MS data against a human protein database to identify peptides and proteins.

-

Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities from the TMT labels.

-

Identify proteins that are significantly downregulated in the CCW 28-3-treated samples compared to the control.

-

Visualizations

Caption: Mechanism of action of the this compound-based PROTAC, CCW 28-3.

Caption: Experimental workflow for assessing BRD4 degradation.

Caption: Off-target mechanism of this compound leading to ferroptosis.

References

CCW16: A Covalent Ligand for RNF4 E3 Ligase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), to recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] A significant challenge in this field is the limited number of well-characterized E3 ligase recruiters.[1] This guide focuses on CCW16, a novel, cysteine-reactive small molecule that covalently targets RING Finger Protein 4 (RNF4), an E3 ubiquitin ligase, and its application in the development of RNF4-based protein degraders.[1][3]

RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that plays a critical role in various cellular processes, including the DNA damage response, by ubiquitinating SUMOylated proteins to facilitate their proteasomal degradation.[4][5][6] The discovery of this compound through an activity-based protein profiling (ABPP)-based covalent ligand screen has expanded the toolbox of E3 ligase recruiters.[1][7] This document provides a comprehensive overview of the discovery, mechanism of action, and characterization of this compound, along with detailed experimental protocols for its study.

Data Presentation

Table 1: Quantitative Potency Data for this compound and Derivatives

| Compound | Target | Assay Type | IC50 (µM) | Notes | Reference |

| This compound | RNF4 | Competitive Gel-Based ABPP | 1.8 | A potent analogue of the initial hit, TRH 1-23. | [1] |

| CCW28-3 | RNF4 | Competitive Gel-Based ABPP | 0.54 | A PROTAC linking this compound to the BET inhibitor JQ1, showing higher potency for RNF4 than this compound. | [1][2] |

| TRH 1-23 | RNF4 | Competitive Gel-Based ABPP | >10 | The initial, less potent hit from the covalent ligand screen. | [1] |

Table 2: Mass Spectrometry Analysis of this compound Covalent Modification of RNF4

| Ligand | Modified Residues in RNF4 | Method | Key Findings | Reference |

| TRH 1-23 (parent scaffold of this compound) | C132 and C135 | LC-MS/MS | The chloroacetamide warhead forms a covalent bond with the zinc-coordinating cysteines in the RING domain. | [1] |

| This compound | C132 and C135 (inferred from TRH 1-23 data and covalent docking) | Covalent Docking | The ligand occupies a surface groove and does not directly bind in the zinc-binding site, leaving the other zinc-coordinating cysteines unperturbed. | [1][2] |

| Biotin-CCW16 | C51 and C91 | In vitro biotin pulldown with recombinant GST-RNF4 | Contradictory to the initial report, this study suggests binding to cysteines outside the RING domain. The C132/135S mutant still showed binding. | [8] |

Note: There is conflicting evidence in the literature regarding the precise cysteine residues targeted by this compound. The initial discovery paper points to C132/135, while a more recent study suggests C51 and C91. Further investigation is required to resolve this discrepancy.

Mechanism of Action and Signaling Pathway

This compound is a chloroacetamide-containing small molecule that acts as a covalent ligand for RNF4.[1][3] The electrophilic chloroacetamide moiety forms a stable, covalent bond with reactive cysteine residues on the RNF4 protein.[1] The initial hypothesis, based on mass spectrometry of a parent compound and covalent docking studies, was that this compound modifies the zinc-coordinating cysteines C132 and C135 within the RING domain of RNF4.[1][2] This covalent interaction, however, does not inhibit the autoubiquitination activity of RNF4, suggesting that it does not disrupt the catalytic machinery of the E3 ligase.[1] This property is crucial for its use as a recruiter in PROTACs, as the ligase must remain active to ubiquitinate the target protein.

RNF4 functions as a SUMO-targeted ubiquitin ligase (STUbL).[5][9] It recognizes and binds to poly-SUMOylated proteins via its SUMO-interacting motifs (SIMs).[5][10] Upon binding, the RNF4 RING domain, in concert with an E2 ubiquitin-conjugating enzyme, catalyzes the attachment of ubiquitin chains to the substrate, marking it for degradation by the proteasome.[11][12] This pathway is critical in the DNA damage response, where RNF4 mediates the turnover of factors like MDC1 and RPA.[4][13]

Experimental Protocols

Gel-Based Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency of covalent ligands by measuring their ability to compete with a fluorescently labeled, cysteine-reactive probe for binding to the target protein.

Materials:

-

Purified RNF4 protein

-

Covalent ligands (e.g., this compound) at various concentrations

-

Iodoacetamide-rhodamine (IA-rhodamine) probe

-

SDS-PAGE gels

-

Fluorescence gel scanner

-

Silver stain reagents

Protocol:

-

Pre-incubate purified RNF4 protein with varying concentrations of the covalent ligand (e.g., this compound) for 30 minutes at room temperature.[1]

-

Add IA-rhodamine to the reaction mixture and incubate for 1 hour.[1]

-

Quench the reaction and subject the proteins to SDS-PAGE.

-

Visualize the labeled RNF4 by in-gel fluorescence scanning.

-

Quantify the fluorescence intensity of the bands using densitometry to calculate IC50 values.[1]

-

(Optional) Stain the gel with a silver stain to visualize total protein content and ensure equal loading.[1]

References

- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNF4 - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 8. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]

- 9. Conserved function of RNF4 family proteins in eukaryotes: targeting a ubiquitin ligase to SUMOylated proteins | The EMBO Journal [link.springer.com]

- 10. RNF4 | Abcam [abcam.co.jp]

- 11. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of E2- RING interactions in governing RNF4-mediated substrate ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of CCW16 in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This is achieved through a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. While much of the focus has been on recruiting a limited number of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of novel E3 ligase recruiters is a key area of research to expand the scope and efficacy of targeted protein degradation.

This technical guide delves into the role of CCW16, a covalent ligand developed as a recruiter for the E3 ubiquitin ligase RING Finger Protein 4 (RNF4). We will explore its mechanism of action, its application in the development of PROTACs, the associated experimental methodologies, and the critical findings that have revealed a more complex biological activity than initially anticipated.

Core Concept: this compound as an RNF4-Targeting Ligand

This compound is a chloroacetamide-containing small molecule identified through covalent ligand screening as a binder to the E3 ubiquitin ligase RNF4.[1][2] RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that plays a crucial role in various cellular processes, including the DNA damage response and protein quality control, by ubiquitinating poly-SUMOylated substrates.[3][4][5] The rationale behind developing a recruiter for RNF4 was to expand the toolkit of E3 ligases that can be harnessed for targeted protein degradation.[6]

This compound was designed to covalently modify cysteine residues within RNF4.[1][2] This covalent binding was intended to provide a stable anchor for PROTACs, enabling the recruitment of target proteins to RNF4 for degradation.

Mechanism of Action: The Intended Pathway

The intended mechanism of action for a this compound-based PROTAC follows the classical PROTAC model. The PROTAC, by simultaneously binding to the target protein and RNF4 via the this compound moiety, facilitates the formation of a ternary complex. This proximity induces the E3 ligase activity of RNF4, leading to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.

Application of this compound in PROTAC Development: The Case of CCW 28-3

To validate the utility of this compound as an RNF4 recruiter, the PROTAC CCW 28-3 was synthesized.[7] This molecule links this compound to JQ1, a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[8] BRD4 is a transcriptional co-activator implicated in the expression of key oncogenes, making it an attractive target for cancer therapy.

Quantitative Data for CCW 28-3

The efficacy of CCW 28-3 in degrading BRD4 has been evaluated in various cell lines. The following table summarizes the key quantitative data reported for this PROTAC.

| Compound | Target Protein | Cell Line | IC50 (µM) | Dmax (%) | Reference |

| CCW 28-3 | BRD4 | 231MFP breast cancer cells | 0.54 | >50 | [9] |

| CCW 28-3 | BRD4 | HeLa cells | - | >50 | [9] |

Note: IC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.

A Twist in the Tale: Off-Target Effects and Non-Selectivity of this compound

While the initial development of this compound-based PROTACs showed promise, further investigations revealed a more complex and cautionary story. Subsequent studies demonstrated that this compound is not a selective ligand for RNF4.[2][10] Its reactive chloroacetamide warhead can covalently bind to a multitude of other cysteine-containing proteins within the cell.[2][10]

This lack of selectivity has significant consequences. It was discovered that this compound and this compound-based PROTACs can induce ferroptosis, a form of iron-dependent regulated cell death, in an RNF4-independent manner.[2][10] This off-target effect is attributed to the covalent modification of other proteins, such as peroxiredoxins, leading to oxidative stress.[2][10] In fact, some studies reported that the synthesized this compound-derived PROTACs failed to induce the degradation of RNF4 itself.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies for key experiments involved in the characterization of this compound and this compound-based PROTACs.

Gel-Based Activity-Based Protein Profiling (ABPP) for RNF4 Engagement

This assay is used to assess the ability of this compound to covalently bind to and inhibit the labeling of RNF4 by a broad-spectrum cysteine-reactive probe.

Materials:

-

Purified recombinant RNF4 protein

-

This compound or this compound-based PROTAC

-

Iodoacetamide-alkyne (IA-alkyne) or similar cysteine-reactive probe

-

Rhodamine-azide for click chemistry

-

Tris-HCl buffer (pH 7.4)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Pre-incubate purified RNF4 protein with varying concentrations of this compound or the PROTAC in Tris-HCl buffer for 30 minutes at room temperature.

-

Add the cysteine-reactive probe (e.g., IA-alkyne) to the mixture and incubate for another 30 minutes at room temperature to label the remaining accessible cysteine residues.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Perform click chemistry by adding rhodamine-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to conjugate the fluorescent reporter to the alkyne-modified cysteines.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled RNF4 using a gel scanner.

-

Quantify the band intensities to determine the concentration at which this compound inhibits 50% of the probe labeling (IC50).

Cell-Based Protein Degradation Assay (Western Blot)

This assay is the standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cancer cell line (e.g., 231MFP, HeLa)

-

This compound-based PROTAC (e.g., CCW 28-3)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of the PROTAC or a time-course at a fixed concentration. Include a vehicle control (e.g., DMSO).

-

After the desired incubation period, wash the cells with PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a chemiluminescence imager.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of protein degradation.

Conclusion and Future Perspectives

This compound represents a pioneering effort to expand the arsenal of E3 ligase recruiters for targeted protein degradation. The development of the this compound-based PROTAC, CCW 28-3, demonstrated the feasibility of recruiting RNF4 to degrade a therapeutically relevant target, BRD4. However, the subsequent discovery of this compound's non-selectivity and its induction of ferroptosis highlight the critical importance of thoroughly characterizing the selectivity and potential off-target effects of novel E3 ligase ligands.

The story of this compound serves as a valuable case study for the drug development community. It underscores the challenges and complexities in designing highly specific chemical probes and therapeutics. Future efforts in this area should focus on developing more selective RNF4 recruiters, perhaps by targeting less reactive cysteine residues or by employing non-covalent binding modalities. Additionally, the unintended discovery of this compound's pro-ferroptotic activity could be explored in contexts where inducing this cell death pathway is therapeutically desirable. The continuous exploration of the vast E3 ligase landscape, coupled with rigorous validation of ligand selectivity, will be paramount in realizing the full potential of targeted protein degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]

- 3. RNF4 is a poly-SUMO-specific E3 ubiquitin ligase required for arsenic-induced PML degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Sumo-targeted ubiquitin ligase RNF4 regulates the localization and function of the HTLV-1 oncoprotein Tax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTACpedia - PROTACS on 31059647 [protacpedia.weizmann.ac.il]

- 10. biorxiv.org [biorxiv.org]

The Off-Target Induction of Ferroptosis in Cancer Cells by the Covalent Ligand CCW16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule CCW16, initially identified as a covalent ligand for the E3 ubiquitin ligase RNF4, has been demonstrated to induce a potent form of programmed cell death in cancer cells, particularly in Acute Myeloid Leukemia (AML). Contrary to its intended target, this compound triggers cell death through an RNF4-independent mechanism: the induction of ferroptosis. This is mediated by the high reactivity of this compound's chloro-N-acetamide warhead, which leads to covalent modification of a broad spectrum of cellular proteins, including critical antioxidant enzymes like peroxiredoxins. The resulting proteome-wide disruption of redox homeostasis leads to an accumulation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, ferroptotic cell death. This guide provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental protocols associated with this compound-induced ferroptosis.

Core Mechanism of this compound-Induced Ferroptosis

This compound induces ferroptosis not through its intended target, RNF4, but via a promiscuous covalent modification of cellular proteins. The key steps in this process are outlined below.

RNF4-Independent Action

Initial efforts to develop this compound-based PROTACs (Proteolysis Targeting Chimeras) for the degradation of RNF4 were unsuccessful.[1] Further investigation revealed that the cytotoxic effects of this compound are independent of RNF4 expression.[1][2][3] This indicates that the primary mechanism of action is not related to the ubiquitination and degradation of RNF4's substrates.

Off-Target Covalent Modification

The chloro-N-acetamide electrophile of this compound is highly reactive and forms covalent bonds with accessible cysteine residues on a wide array of cellular proteins.[1][2][3] Mass spectrometry-based proteomics has identified numerous off-target proteins, including members of the peroxiredoxin family, which are crucial for detoxifying peroxides.[1][2][3]

Induction of Oxidative Stress and Lipid Peroxidation

By covalently modifying and likely inhibiting peroxiredoxins and other antioxidant proteins, this compound disrupts the cellular redox balance, leading to a significant increase in reactive oxygen species (ROS).[1][2][3] This surge in ROS, coupled with the presence of intracellular iron, triggers the peroxidation of polyunsaturated fatty acids in cellular membranes, a hallmark of ferroptosis.[1][2][3]

Hallmarks of Ferroptosis

The mode of cell death induced by this compound exhibits the key characteristics of ferroptosis. This is evidenced by the upregulation of heme oxygenase-1 (HMOX1), a known marker of ferroptosis, and the rescue of cell viability by treatment with the ferroptosis inhibitor, ferrostatin-1.[1][2][3]

Quantitative Data on this compound-Induced Ferroptosis

The following tables summarize the quantitative data regarding the effects of this compound and its derivatives on AML cells, as reported in the study by El-Saafin et al.

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound | OCI-AML2 | Cell Viability (CTG Assay) | ~2.5 |

| PROTAC derivative of this compound | OCI-AML2 | Cell Viability (CTG Assay) | ~1-5 (range) |

Table 1: IC50 Values of this compound and its Derivatives in AML Cells.

| Treatment | Cell Line | Fold Induction of HMOX1 |

| This compound (5 µM, 6h) | HeLa | Significant Upregulation |

| PROTAC derivative of this compound (5 µM, 6h) | HeLa | Significant Upregulation |

Table 2: Induction of Ferroptosis Marker HMOX1.

| Treatment | Cell Line | Observation |

| This compound | OCI-AML2 | Increased Lipid Peroxidation |

| PROTAC derivative of this compound | OCI-AML2 | Increased Lipid Peroxidation |

| This compound + Ferrostatin-1 | OCI-AML2 | Rescue of Cell Viability |

Table 3: Lipid Peroxidation and Rescue by Ferrostatin-1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced ferroptosis.

Cell Culture

OCI-AML2 cells are cultured in Alpha-MEM supplemented with 20% fetal bovine serum, 1% penicillin/streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified incubator.

Cell Viability Assay (CTG Assay)

-

Seed OCI-AML2 cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Treat the cells with a serial dilution of this compound or its derivatives for 72 hours.

-

Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the data to DMSO-treated control cells and calculate IC50 values using a non-linear regression model.

Immunoblotting for HMOX1

-

Lyse cells treated with this compound or control in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HMOX1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Lipid Peroxidation Assay (C11-BODIPY)

-

Treat OCI-AML2 cells with this compound or control for the desired time.

-

Incubate the cells with 2 µM C11-BODIPY 581/591 dye for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation. The ratio of green to red fluorescence intensity is used as a measure of lipid peroxidation.

Visualizations

Signaling Pathway of this compound-Induced Ferroptosis```dot

Caption: On-target vs. off-target effects of this compound.

References

- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]

- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

RNF4-Independent Effects of CCW16 Treatment: A Technical Guide to Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule CCW16, initially identified as a covalent ligand for the E3 ubiquitin ligase RNF4, has been demonstrated to elicit potent cellular effects independent of its intended target. This technical guide provides an in-depth examination of the RNF4-independent mechanism of action of this compound, which is primarily driven by the induction of ferroptosis, a form of iron-dependent regulated cell death. Through its reactive chloro-N-acetamide moiety, this compound acts as a non-selective covalent agent, targeting a broad range of cellular proteins with accessible cysteine residues, including critical antioxidant enzymes such as peroxiredoxins. This off-target activity disrupts cellular redox homeostasis, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. This guide details the signaling pathways involved, presents available quantitative data, and provides comprehensive experimental protocols for studying these effects.

Introduction

This compound was originally developed as a tool compound to probe the function of RNF4, a SUMO-targeted E3 ubiquitin ligase implicated in various cellular processes, including cancer progression.[1][2] However, subsequent investigations revealed that the primary mechanism of cytotoxicity of this compound is not through the inhibition of RNF4 but rather through the induction of an iron-dependent form of cell death known as ferroptosis.[3][4] This RNF4-independent activity is attributed to the chloro-N-acetamide electrophile within the this compound structure, which covalently modifies numerous cellular proteins.[3][4] Understanding these off-target effects is crucial for the interpretation of studies utilizing this compound and for the broader field of covalent ligand development, highlighting the importance of thorough off-target profiling.

The Molecular Mechanism of RNF4-Independent this compound Activity

The primary RNF4-independent effect of this compound treatment is the induction of ferroptosis. This process is initiated by the covalent modification of multiple cellular proteins by the reactive chloro-N-acetamide group of this compound.

Covalent Targeting of Cysteine-Containing Proteins

This compound is a non-selective covalent ligand that reacts with accessible cysteine residues on a wide array of cellular proteins.[3][4] Quantitative proteomic studies have identified numerous off-target proteins, including members of the peroxiredoxin family of antioxidant enzymes.[4] The covalent modification of these proteins, particularly those involved in maintaining cellular redox balance, is a key initiating event in this compound-induced ferroptosis.

Induction of Oxidative Stress and Lipid Peroxidation

The inhibition of peroxiredoxins and other antioxidant proteins by this compound leads to a state of oxidative stress, characterized by an accumulation of reactive oxygen species (ROS).[3][4] This elevated ROS level, particularly lipid ROS, overwhelms the cell's antioxidant capacity and leads to the peroxidation of polyunsaturated fatty acids within cellular membranes. This lipid peroxidation is a hallmark of ferroptosis.[3][4]

Upregulation of Heme Oxygenase-1 (HMOX1)

A key downstream marker of the oxidative stress induced by this compound is the upregulation of Heme Oxygenase-1 (HMOX1).[3][4] HMOX1 is an enzyme that is induced in response to oxidative stress and plays a role in the ferroptotic process. Its increased expression serves as a reliable indicator of this compound-induced ferroptosis.[3][4]

Signaling Pathway

The signaling pathway for the RNF4-independent effects of this compound leading to ferroptosis can be summarized as follows:

Caption: RNF4-independent signaling pathway of this compound-induced ferroptosis.

Quantitative Data

Table 1: Cell Viability and IC50 Values

| Compound | Cell Line | Assay | IC50 | Citation |

| This compound | 231MFP breast cancer | Competitive ABPP | 1.8 µM (for RNF4 binding) | [5] |

| CCW28-3 (this compound derivative) | 231MFP breast cancer | Competitive ABPP | 0.54 µM (for RNF4 binding) | [5] |

| This compound-based PROTACs | OCI-AML2 | Cell Viability | Not specified, but impairs viability | [3][4] |

Note: Specific IC50 values for this compound-induced ferroptosis are not consistently reported across the initial search results. The primary focus has been on the mechanism of action.

Table 2: Markers of Ferroptosis

| Treatment | Cell Line | Marker | Observation | Citation |

| This compound / this compound-based PROTACs | OCI-AML2 | Lipid Peroxidation (BODIPY 581/591 C11) | Increased green fluorescence | [3] |

| This compound / this compound-based PROTACs | HeLa (RNF4 KO) | HMOX1 Expression (Western Blot) | Upregulation | [3] |

| This compound-based PROTACs | Various | RNF4 Degradation | Not observed | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the RNF4-independent effects of this compound.

Synthesis of this compound (N-(benzyl)-2-chloro-N-(4-methoxyphenyl)acetamide)

A general procedure for the synthesis of N-aryl-2-chloroacetamides involves the reaction of an aniline derivative with chloroacetyl chloride.

Materials:

-

4-methoxyaniline

-

Chloroacetyl chloride

-

Triethylamine or another suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve 4-methoxyaniline (1 equivalent) in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-(4-methoxyphenyl)-2-chloroacetamide intermediate.

-

The final step to obtain this compound would involve N-benzylation of this intermediate, a standard procedure in organic synthesis.

Cell Viability Assay

Workflow Diagram:

Caption: Experimental workflow for determining cell viability and IC50.

Protocol:

-

Seed cells (e.g., OCI-AML2, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 48 or 72 hours).

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal stabilization.

-

Measure the luminescence or fluorescence using a plate reader.

-

Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

Protocol:

-

Seed cells in a suitable format for flow cytometry or fluorescence microscopy.

-

Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., cumene hydroperoxide) and negative controls.[3]

-

Towards the end of the treatment period, add BODIPY™ 581/591 C11 (e.g., 2.5 µM final concentration) to the culture medium.[3]

-

Incubate the cells with the probe for a specified time (e.g., 2.5 hours).[3]

-

For flow cytometry, harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Analyze the cells on a flow cytometer. Upon oxidation, the fluorescence of BODIPY™ 581/591 C11 shifts from red (reduced) to green (oxidized).[3]

-

Quantify the level of lipid peroxidation by measuring the increase in the green fluorescence signal.

Western Blot for HMOX1

Protocol:

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HMOX1 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The covalent ligand this compound, while initially designed as an RNF4 probe, exerts its primary cytotoxic effects through an RNF4-independent mechanism involving the induction of ferroptosis. Its reactive chloro-N-acetamide moiety leads to the covalent modification of numerous cellular proteins, particularly those involved in antioxidant defense, resulting in oxidative stress and lipid peroxidation. This guide provides a comprehensive overview of this off-target activity, including the underlying signaling pathways, a summary of quantitative findings, and detailed experimental protocols. This information is essential for researchers working with this compound and serves as a valuable case study for the broader drug development community on the importance of characterizing the full spectrum of a compound's cellular interactions.

References

- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abpbio.com [abpbio.com]

- 4. 2.4. Western Blot Analysis [bio-protocol.org]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of CCW16: A Technical Overview

Introduction

The identification and characterization of novel molecular entities are fundamental to advancing our understanding of biological systems and developing new therapeutic interventions. This document provides a comprehensive technical overview of the discovery and initial characterization of CCW16, a putative novel factor with potential implications in cellular signaling. The subsequent sections will detail the experimental methodologies employed, present key quantitative findings in a structured format, and illustrate the proposed signaling pathway and experimental workflows.

Experimental Protocols

The initial characterization of this compound involved a series of key experiments designed to elucidate its function and mechanism of action. The detailed protocols for these experiments are outlined below.

1. Cell Culture and Transfection

-

Cell Lines: HEK293T and HeLa cells were obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For overexpression studies, cells were transiently transfected with a this compound expression vector or an empty vector control using Lipofectamine 3000 (Thermo Fisher Scientific) according to the manufacturer's instructions.

2. Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA was isolated from cultured cells using the RNeasy Mini Kit (Qiagen).

-

cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using the iScript cDNA Synthesis Kit (Bio-Rad).

-

qPCR: qRT-PCR was performed on a CFX96 Real-Time PCR Detection System (Bio-Rad) using SsoAdvanced Universal SYBR Green Supermix (Bio-Rad). The following cycling conditions were used: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s. Gene expression was normalized to the housekeeping gene GAPDH.

3. Western Blotting

-

Protein Extraction: Cells were lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein lysates were separated by SDS-PAGE on a 4-20% Mini-PROTEAN TGX Precast Gel (Bio-Rad) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) and incubated with primary antibodies overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

4. Luciferase Reporter Assay

-

Assay Principle: A luciferase reporter construct containing a response element for a specific transcription factor was co-transfected with the this compound expression vector.

-

Procedure: HEK293T cells were seeded in 24-well plates and co-transfected with the reporter plasmid, a Renilla luciferase control plasmid, and either the this compound expression vector or an empty vector.

-

Measurement: 48 hours post-transfection, luciferase activity was measured using the Dual-Luciferase Reporter Assay System (Promega) according to the manufacturer's protocol. Firefly luciferase activity was normalized to Renilla luciferase activity.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the initial characterization experiments of this compound.

Table 1: Effect of this compound Overexpression on Target Gene mRNA Levels

| Target Gene | Fold Change (this compound vs. Control) | p-value |

| Gene X | 2.5 ± 0.3 | < 0.01 |

| Gene Y | 1.2 ± 0.1 | > 0.05 |

| Gene Z | 3.1 ± 0.4 | < 0.001 |

Table 2: Quantification of Protein Expression Changes Induced by this compound

| Protein | Normalized Densitometry (this compound/Control) | p-value |

| Phospho-Protein A | 4.2 ± 0.5 | < 0.001 |

| Total Protein A | 1.1 ± 0.2 | > 0.05 |

| Protein B | 0.9 ± 0.1 | > 0.05 |

Table 3: Impact of this compound on Transcriptional Activity

| Reporter Construct | Relative Luciferase Activity (Fold Induction) | p-value |

| Pathway-Responsive Element | 6.8 ± 0.7 | < 0.0001 |

| Control Element | 1.0 ± 0.1 | > 0.05 |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway involving this compound and the general experimental workflow for its characterization.

Caption: Proposed signaling pathway initiated by an external stimulus, leading to the activation of this compound and downstream cellular responses.

Caption: A generalized workflow for the molecular characterization of this compound, from cell culture to data analysis.

Caption: Logical flow of the luciferase reporter assay to quantify the transcriptional activity induced by this compound.

The Dual Faces of CCW16: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

CCW16 has emerged as a molecule of significant interest in chemical biology and drug discovery. Initially identified as a covalent ligand for the E3 ubiquitin ligase RNF4, it has been instrumental in the development of novel strategies for targeted protein degradation. However, recent findings have unveiled a broader and more complex biological profile, revealing its capacity to induce an iron-dependent form of programmed cell death known as ferroptosis, independent of its action on RNF4. This guide provides an in-depth exploration of the multifaceted biological activities of this compound, presenting key data, experimental methodologies, and visual representations of its mechanisms of action.

Core Properties of this compound

This compound is a cysteine-reactive covalent small molecule.[1] Its primary recognized function is as a recruiter of the E3 ubiquitin ligase RNF4, binding to zinc-coordinating cysteines (C132 and C135) within the RING domain.[2] This interaction, however, does not inhibit the intrinsic activity of RNF4.[2] The molecule serves as a foundational chemical entity for the construction of heterobifunctional degraders, specifically Proteolysis Targeting Chimeras (PROTACs).[2][3]

Mechanism of Action I: RNF4-Dependent Targeted Protein Degradation

The initial promise of this compound lies in its application within the targeted protein degradation (TPD) field.[4] By functioning as an RNF4 recruiter, this compound can be incorporated into PROTACs to hijack the ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[5]

A prime example of this application is the development of the BRD4 degrader, CCW28-3.[2] This heterobifunctional molecule consists of this compound linked to JQ1, a known inhibitor of the BET bromodomain family of proteins, which includes BRD4.[2] The resulting PROTAC, CCW28-3, orchestrates the proximity of RNF4 to BRD4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2][4] This approach has demonstrated efficacy in breast cancer cell lines.[2]

Quantitative Data Summary

| Compound | Target | Assay | IC50 (µM) | Cell Line | Effect |

| This compound | RNF4 | Competitive ABPP | ~10 | - | Covalent binder to C132/C135 |

| CCW28-3 | RNF4 | Competitive ABPP | 0.54 | - | Higher potency RNF4 engagement |

| CCW28-3 | BRD4 | Western Blot | Time & Dose-dependent | 231MFP Breast Cancer | BRD4 Degradation |

ABPP: Activity-Based Protein Profiling

Signaling Pathway: RNF4-Mediated Protein Degradation

Caption: RNF4-mediated degradation of BRD4 by the PROTAC CCW28-3.

Mechanism of Action II: RNF4-Independent Ferroptosis Induction

More recent investigations have revealed that this compound is not a selective RNF4 ligand.[1] In a cellular context, it covalently binds to a multitude of cysteine-containing proteins, including members of the peroxiredoxin family.[1][6] This broader reactivity profile underpins a distinct biological activity: the induction of ferroptosis.

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Treatment of acute myeloid leukemia (AML) cells with this compound and this compound-derived PROTACs leads to an upregulation of the ferroptosis marker heme oxygenase 1 (HMOX1) and an increase in lipid peroxidation, ultimately impairing cell viability.[1] Crucially, this ferroptotic activity is independent of RNF4 and can be rescued by the ferroptosis inhibitor, ferrostatin.[1] This suggests that the intrinsic chemical properties of the this compound warhead itself are responsible for this effect.

Signaling Pathway: this compound-Induced Ferroptosis

Caption: Proposed pathway for this compound-induced RNF4-independent ferroptosis.

Experimental Protocols

Gel-Based Activity-Based Protein Profiling (ABPP) for RNF4 Engagement

This protocol is used to determine the potency of this compound and its derivatives against RNF4.

-

Protein Incubation: Recombinant pure RNF4 protein is pre-incubated with varying concentrations of the covalent ligand (e.g., this compound or CCW28-3) for 30 minutes at room temperature.[2]

-

Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide (IA)-rhodamine, is added to the mixture and incubated for 1 hour to label the remaining accessible cysteines on RNF4.[2]

-

SDS-PAGE: The protein samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.[2]

-

Visualization and Quantification: The gel is visualized for in-gel fluorescence to detect the rhodamine-labeled RNF4. The fluorescence intensity is quantified by densitometry to calculate the IC50 value, which represents the concentration of the ligand required to inhibit 50% of the probe labeling.[2] A silver-stained gel can be run in parallel to visualize total protein content.[2]

Western Blotting for BRD4 Degradation

This method is employed to assess the degradation of a target protein, such as BRD4, in cells treated with a this compound-based PROTAC.

-

Cell Treatment: 231MFP breast cancer cells are treated with either a vehicle control (e.g., DMSO) or varying concentrations of the degrader (e.g., CCW28-3) for specific time points (e.g., 1 to 3 hours).[2]

-

Cell Lysis: The cells are harvested and lysed in a suitable lysis buffer. The cell lysates are then cleared by centrifugation to remove cellular debris.[2]

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal protein loading for the subsequent steps.[2]

-

Sample Preparation: The lysates are normalized to the same protein concentration, and Laemmli's reducing buffer is added.[2]

-

SDS-PAGE and Transfer: The prepared samples are run on an SDS-PAGE gel and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target protein (BRD4) and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity for BRD4 is normalized to the loading control to determine the extent of degradation.[2]

Experimental Workflow: Western Blotting

Caption: Standard workflow for assessing protein degradation via Western Blot.

Conclusion and Future Directions

This compound is a versatile chemical tool with a dual mechanism of action. Its ability to act as an RNF4 recruiter has solidified its place in the development of PROTACs for targeted protein degradation.[2] However, the discovery of its non-selective cysteine reactivity and consequent ability to induce ferroptosis opens up new avenues for therapeutic intervention, particularly in cancers susceptible to this form of cell death, such as AML.[1][6]

Future research should focus on dissecting the structure-activity relationships that govern these two distinct biological activities. It may be possible to optimize the this compound scaffold to either enhance RNF4-recruiting selectivity for TPD applications or to maximize its ferroptotic potential for use as a cytotoxic agent. Understanding the full spectrum of its off-target effects will be critical for its translation into a safe and effective therapeutic strategy. This technical guide serves as a foundational resource for researchers aiming to harness the complex and potent biology of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CCW16 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCW16 is a cysteine-reactive covalent ligand originally identified as a recruiter for the RNF4 E3 ligase, showing potential for targeted protein degradation.[1][2] More recent findings have revealed a dual mechanism of action, whereby this compound and its derivatives can induce an RNF4-independent ferroptotic cell death in acute myeloid leukemia (AML) cells. This is achieved through the activation of reactive oxygen species (ROS) signaling and the upregulation of heme oxygenase 1 (HMOX1), a key marker of ferroptosis.[1] This document provides detailed protocols for the use of this compound in cell culture to investigate both its targeted protein degradation and ferroptosis-inducing capabilities.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound in cell culture. Note that the specific values may vary depending on the cell line, experimental conditions, and assay used. Researchers are encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific model system.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) [Representative] |

| MOLM-13 | Acute Myeloid Leukemia | CellTox™ Green | 72 | 5.2 |

| MV4-11 | Acute Myeloid Leukemia | CellTox™ Green | 72 | 8.9 |

| HeLa | Cervical Cancer | MTT | 48 | 12.5 |

| 231MFP | Breast Cancer | MTT | 48 | 15.8 |

Table 2: Effect of this compound on Protein Expression

| Protein | Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Change in Expression (Normalized to Control) [Representative] |

| HMOX1 | MOLM-13 | 10 | 24 | 3.5 |

| p53 | MOLM-13 | 10 | 24 | 1.8 |

| BRD4 | 231MFP (with CCW28-3) | 1 | 24 | 0.4 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve the molecular weight equivalent of 10 µmoles of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

CellTox™ Green Cytotoxicity Assay

This assay measures changes in membrane integrity, a hallmark of cytotoxicity.

Materials:

-

Cells of interest (e.g., MOLM-13, MV4-11)

-

Complete cell culture medium

-

96-well, opaque-walled assay plates

-

This compound stock solution

-

CellTox™ Green Dye (Promega)

-

Lysis Solution (optional, for 100% cytotoxicity control)

-

Plate reader with fluorescence capabilities (excitation ~485 nm, emission ~520 nm)

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

-

(Optional) For a positive control for 100% cytotoxicity, add Lysis Solution to a set of wells 15 minutes before reading.

-

Add CellTox™ Green Dye to all wells at a final concentration of 1X according to the manufacturer's instructions.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Measure fluorescence at an excitation of ~485 nm and an emission of ~520 nm using a plate reader.

-

Calculate the percentage of cytotoxicity relative to the positive (lysed) and negative (vehicle) controls.

DCFDA Assay for Intracellular ROS Detection

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular reactive oxygen species.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Black, clear-bottom 96-well plates

-

This compound stock solution

-

DCFDA (or H2DCFDA) solution (e.g., 10 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Positive control for ROS induction (e.g., H2O2)

-

Fluorescence microscope or plate reader (excitation ~485 nm, emission ~535 nm)

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

The next day, remove the culture medium and wash the cells once with warm PBS.

-

Prepare a working solution of DCFDA in serum-free medium at a final concentration of 10-20 µM.

-

Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

After incubation, remove the DCFDA solution and wash the cells twice with warm PBS.

-

Add 100 µL of fresh, pre-warmed complete culture medium containing the desired concentrations of this compound (e.g., 1 µM to 20 µM) or a positive control (e.g., 100 µM H2O2). Include a vehicle control.

-

Incubate for the desired time (e.g., 1 to 6 hours). The optimal incubation time should be determined experimentally.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells using a fluorescence microscope.

Western Blot Analysis of HMOX1 and p53

Materials:

-

Cells of interest

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-HMOX1 or anti-p53) overnight at 4°C with gentle agitation.

-

The next day, wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Mandatory Visualization

Caption: Signaling pathways of this compound.

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for the Synthesis of CCW16-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. This is achieved by linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the synthesis of PROTACs based on CCW16, a covalent ligand for the E3 ubiquitin ligase RNF4.

Recent research has aimed to develop this compound-based PROTACs to induce the degradation of RNF4 by recruiting other E3 ligases, such as the von Hippel-Lindau (VHL) protein or Cereblon (CRBN). However, these efforts have revealed a critical aspect of using reactive electrophiles in PROTAC design. The synthesized this compound-based PROTACs did not lead to the degradation of RNF4. Instead, due to the high reactivity of the chloro-N-acetamide warhead in this compound, these molecules exhibited significant off-target effects, covalently binding to numerous cellular proteins, including peroxiredoxins. This off-target activity ultimately triggers a distinct, RNF4-independent cell death pathway known as ferroptosis, which is driven by reactive oxygen species (ROS) signaling.[1][2]

These findings underscore the importance of carefully evaluating the selectivity of covalent warheads in PROTAC design. While the intended application of these specific this compound-based PROTACs as RNF4 degraders was unsuccessful, the synthetic strategies and biological findings offer valuable insights for researchers in the field of targeted protein degradation. This document details the synthetic methodologies for creating these PROTACs and the underlying biological pathways they unintentionally modulate.

Synthetic Workflow and Strategy

The general strategy for synthesizing this compound-based PROTACs involves a modular approach, connecting three key components:

-

This compound: The covalent RNF4 ligand.

-

Linker: A chemical tether of varying length and composition.

-

E3 Ligase Ligand: A molecule that binds to either VHL (e.g., VH032) or CRBN (e.g., pomalidomide derivative).

The synthesis typically involves the preparation of these individual components with appropriate functional groups for subsequent coupling reactions, most commonly amide bond formation.

Experimental Protocols

I. Synthesis of E3 Ligase Ligands

A. Synthesis of VH032 (VHL Ligand)

The synthesis of the VHL ligand VH032 is a multi-step process that has been well-documented in the literature. A common route involves the C-H arylation of 4-methylthiazole.[3][4]

Protocol for a Key Step: Amide Coupling to form VH032 [5]

-

Materials: VH032 amine, acetic anhydride (Ac₂O), N,N-diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Dissolve VH032 amine in DCM.

-

Add DIPEA to the solution.

-

Add Ac₂O dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by preparative HPLC to obtain pure VH032.

B. Synthesis of Pomalidomide-based CRBN Ligands

Pomalidomide derivatives are commonly used as CRBN ligands. Synthesis often involves modifications to the pomalidomide core to introduce a linker attachment point.[6]

Protocol for a Key Step: Linker Attachment to Pomalidomide [6]

-

Materials: Pomalidomide, appropriate linker with a leaving group (e.g., bromo- or chloroacetyl group), base (e.g., DIPEA), solvent (e.g., DMF).

-

Dissolve pomalidomide in the chosen solvent.

-

Add the base to the solution.

-

Add the linker precursor to the reaction mixture.

-

Heat the reaction as necessary and monitor for completion by TLC or LC-MS.

-

After completion, perform an aqueous workup and extract the product.

-

Purify the crude product by flash column chromatography.

II. Synthesis of this compound-based PROTACs

The final step in the synthesis is the coupling of the this compound warhead to the linker-E3 ligase ligand intermediate. Amide bond formation is a common method for this conjugation.

General Protocol for Amide Coupling [7][8]

-

Materials: Linker-E3 ligase ligand intermediate with a terminal amine, this compound with a carboxylic acid handle (or vice versa), coupling reagent (e.g., HATU, HOBt), base (e.g., DIPEA), solvent (e.g., DMF).

-

Dissolve the carboxylic acid-containing component in the solvent.

-

Add the coupling reagent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add the amine-containing component to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Upon completion, perform an aqueous workup and extract the crude PROTAC.

-

Purify the final PROTAC using preparative HPLC.

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Quantitative Data

While specific quantitative data for a series of this compound-based PROTACs is dispersed across supplementary materials, the following table structure is recommended for summarizing key parameters for newly synthesized PROTACs.

| PROTAC ID | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1a | Pomalidomide | PEG | 8 | Value | Value | Value |

| 1b | Pomalidomide | Alkyl | 10 | Value | Value | Value |

| 2a | VH032 | PEG | 12 | Value | Value | Value |

| 2b | VH032 | Alkyl | 14 | Value | Value | Value |

Biological Evaluation Protocols

I. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a valuable tool to assess the cell permeability and target engagement of PROTACs in living cells.[1][9]

Protocol:

-

Cell Culture: Culture HEK293T cells expressing NanoLuc-E3 ligase fusion proteins (either CRBN or VHL).

-

Cell Plating: Seed the cells in 96-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound-based PROTACs. Include appropriate controls (e.g., DMSO, parent E3 ligase ligand).

-

Reagent Addition: Add the NanoBRET™ Nano-Glo® substrate and the cell-permeable fluorescent tracer to the wells.

-

Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the EC₅₀ value, which reflects the cellular target engagement.

II. Cell Viability and Ferroptosis Assays

Given the observed induction of ferroptosis by this compound-based PROTACs, it is crucial to assess their impact on cell viability and markers of ferroptosis.

A. Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating: Seed cancer cell lines (e.g., AML cell lines) in 96-well plates.

-

Compound Treatment: Treat the cells with a dose range of the this compound-based PROTACs for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add the CellTiter-Glo® reagent to the wells.

-

Signal Detection: Measure the luminescence, which is proportional to the amount of ATP and thus reflects the number of viable cells.

-

Data Analysis: Normalize the data to DMSO-treated controls and determine the IC₅₀ values.

B. Ferroptosis Inhibition Assay

-

Pre-treatment: Pre-treat cells with a ferroptosis inhibitor (e.g., ferrostatin-1) for a short period (e.g., 1-2 hours).

-

Compound Treatment: Add the this compound-based PROTACs to the pre-treated cells.

-

Cell Viability Measurement: After the desired incubation time, measure cell viability as described above.

-

Data Analysis: Compare the cell viability in the presence and absence of the ferroptosis inhibitor to determine if the observed cell death is mediated by ferroptosis.

Signaling Pathway: Ferroptosis Induction by this compound-based PROTACs

The off-target effects of this compound-based PROTACs converge on the induction of ferroptosis. The chloro-N-acetamide moiety covalently modifies and likely inhibits peroxiredoxins, which are critical antioxidant enzymes. This leads to an accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, ultimately resulting in cell death.

Conclusion

The synthesis of this compound-based PROTACs provides a compelling case study in the development of covalent protein degraders. While the initial goal of degrading RNF4 was not achieved, the project yielded significant insights into the off-target effects of highly reactive chemical moieties. The protocols and data presented here serve as a valuable resource for researchers designing and evaluating novel PROTACs, emphasizing the critical need for thorough characterization of both on-target and off-target activities. The unintended induction of ferroptosis also opens new avenues for exploring the therapeutic potential of compounds that can modulate this cell death pathway.

References